molecular formula C18H14Cl2N2O3S2 B2428133 N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-tosylacetamide CAS No. 895445-78-0

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-tosylacetamide

Cat. No.: B2428133
CAS No.: 895445-78-0
M. Wt: 441.34
InChI Key: JPQCIMDWVYHHEA-UHFFFAOYSA-N
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Description

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-tosylacetamide: is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-tosylacetamide typically involves the reaction of 3,4-dichloroaniline with thioamide under specific conditions to form the thiazole ring. This intermediate is then reacted with tosyl chloride to introduce the tosyl group, resulting in the final compound .

Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-tosylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-tosylacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-tosylacetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or modulate inflammatory pathways, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Comparison: N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-tosylacetamide is unique due to the presence of the 3,4-dichlorophenyl group, which can enhance its biological activity compared to other similar compounds.

Properties

IUPAC Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3S2/c1-11-2-5-13(6-3-11)27(24,25)10-17(23)22-18-21-16(9-26-18)12-4-7-14(19)15(20)8-12/h2-9H,10H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQCIMDWVYHHEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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